

Diethylammonium Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylammonium bromide*

Cat. No.: *B7801147*

[Get Quote](#)

An In-depth Guide to the Properties, Synthesis, and Applications of **Diethylammonium Bromide** (CAS No. 6274-12-0)

This technical guide provides a comprehensive overview of **diethylammonium bromide**, a quaternary ammonium salt with significant applications in materials science and organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and application, and a summary of its role in enhancing the performance of perovskite-based optoelectronics.

Core Chemical and Physical Properties

Diethylammonium bromide, also known as diethylamine hydrobromide, is a white crystalline solid.^[1] It is highly soluble in water and other polar organic solvents, a characteristic that makes it versatile for various chemical reactions and formulations.^[2] Its insolubility in non-polar solvents like hydrocarbons is also a notable property.^[2]

Physicochemical and Spectroscopic Data

The fundamental properties of **diethylammonium bromide** are summarized in the table below. These values are essential for its use in experimental settings, providing a basis for reaction stoichiometry, solvent selection, and analytical characterization.

Property	Value	Reference(s)
CAS Number	6274-12-0	
Molecular Formula	C ₄ H ₁₂ BrN	[1] [3] [4]
Molecular Weight	154.05 g/mol	[3] [4]
Appearance	White powder or crystals	[1] [3]
Melting Point	215-220 °C	[1]
Synonyms	Diethylamine hydrobromide, DABr, DEABr, Et ₂ NH ₂ Br, diethylazanium bromide	[1] [3] [4]
InChI Key	AATGHKSFEUVOPF- UHFFFAOYSA-N	
SMILES String	CC[NH2+]CC.[Br-]	

Synthesis of Diethylammonium Bromide: An Experimental Protocol

The synthesis of **diethylammonium bromide** is typically achieved through a straightforward acid-base reaction between diethylamine and hydrobromic acid.[\[1\]](#)[\[2\]](#) The following protocol describes a general laboratory-scale procedure for its preparation.

Materials and Equipment

- Diethylamine ((C₂H₅)₂NH)
- Hydrobromic acid (HBr, 48% aqueous solution)
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar

- Ice bath
- Rotary evaporator
- Büchner funnel and filter paper
- Vacuum flask

Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known molar amount of diethylamine in a minimal amount of a suitable solvent, such as ethanol or diethyl ether. Place the flask in an ice bath to cool the solution.
- Acid Addition: While stirring vigorously, slowly add an equimolar amount of 48% hydrobromic acid dropwise to the cooled diethylamine solution. The addition should be controlled to manage the exothermic nature of the reaction.
- Precipitation: As the hydrobromic acid is added, a white precipitate of **diethylammonium bromide** will form.
- Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
- Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
- Drying: Dry the purified white solid under vacuum to yield the final product.

Synthesis Workflow Diagram

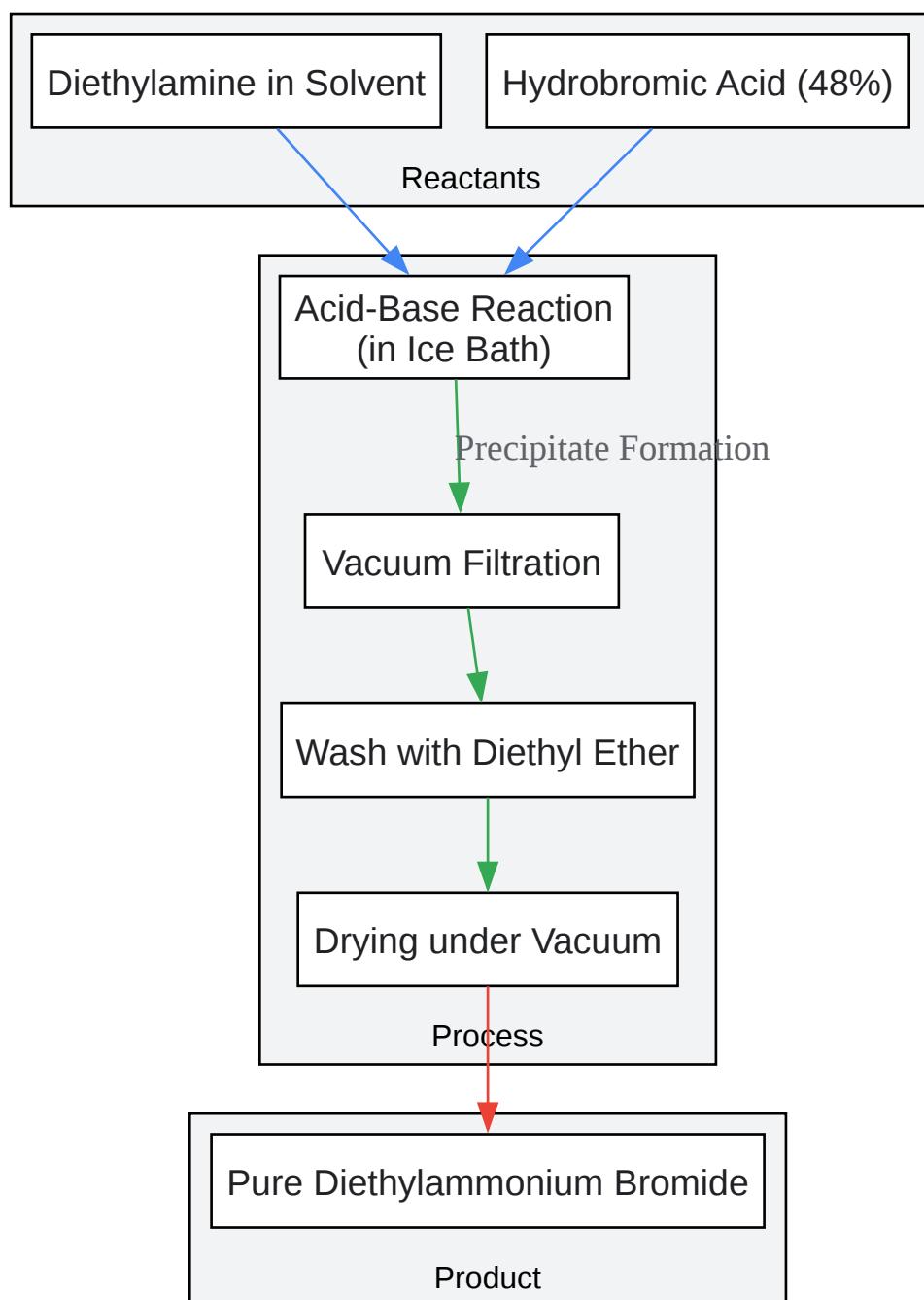


Diagram 1: Synthesis of Diethylammonium Bromide

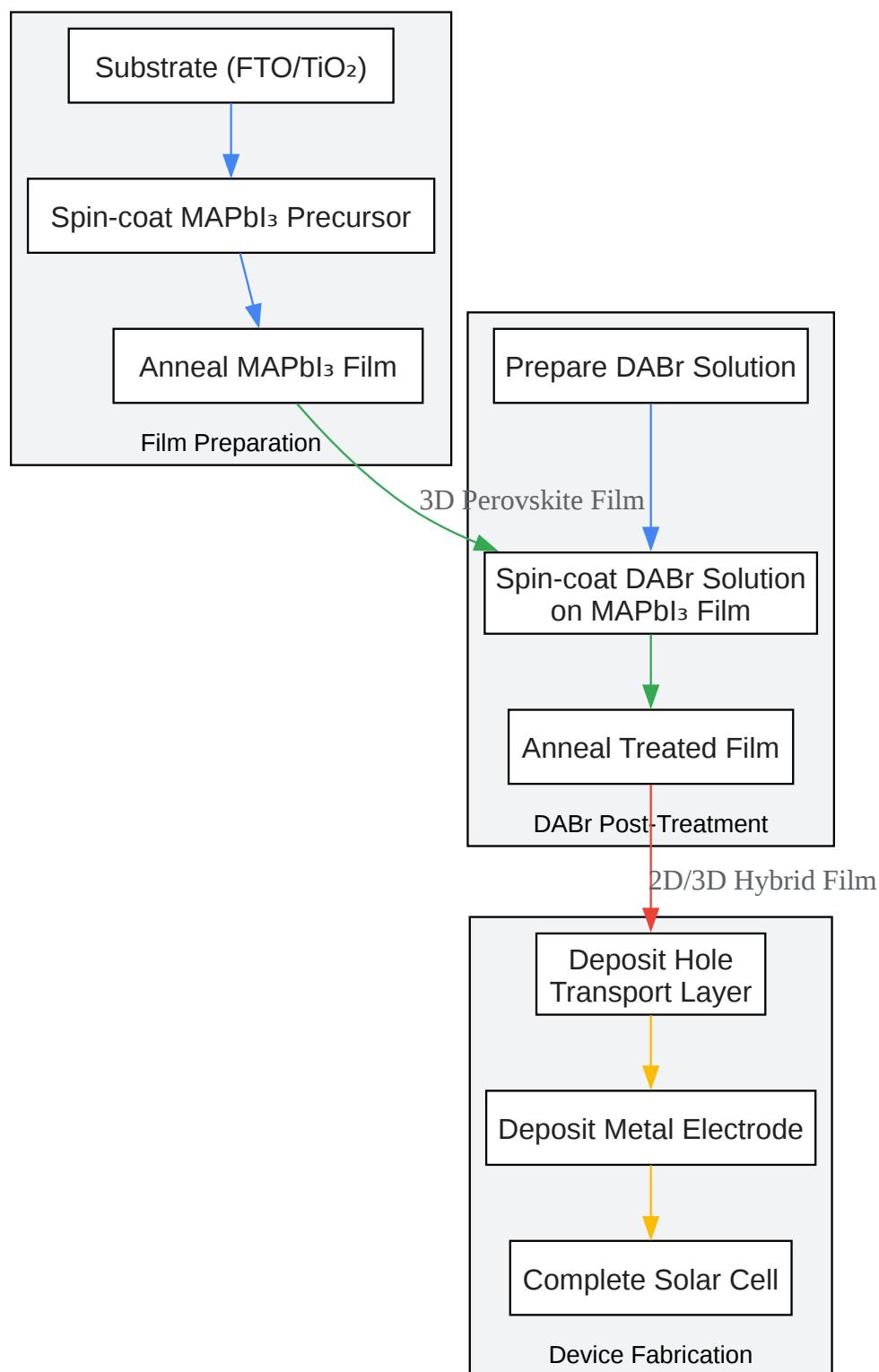
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Diethylammonium Bromide**.

Applications in Research and Development

Diethylammonium bromide has garnered significant interest for its utility in various scientific domains, from organic synthesis to materials science.

Role in Perovskite Solar Cells


A prominent application of **diethylammonium bromide** is in the fabrication of high-performance perovskite solar cells.^[5] Specifically, it is used as a post-treatment agent for methylammonium lead iodide (MAPbI₃) films to create 2D/3D hybrid perovskite structures. This treatment has been shown to induce the secondary growth of small perovskite crystals into larger ones, leading to a film with fewer defects.^[5] Furthermore, a 2D capping layer of DA₂PbI_{4-x}Br_x forms on the surface of the 3D MAPbI₃, which enhances the moisture stability of the film.^[5] These morphological and structural improvements result in a significant enhancement of the power conversion efficiency (PCE) of the solar cells, from 14.37% to 18.30% in one study.^[5]

Experimental Protocol: Post-Treatment of Perovskite Films

The following protocol outlines the use of **diethylammonium bromide** for the surface treatment of a MAPbI₃ perovskite film in a planar solar cell architecture.

- Preparation of DABr Solution: Prepare a solution of **diethylammonium bromide** in isopropanol at a desired concentration (e.g., 2.5 mg/mL).
- Perovskite Film Fabrication: Fabricate a MAPbI₃ film on a suitable substrate (e.g., FTO/TiO₂) using a standard method such as spin-coating.
- Surface Treatment: Dispense the **diethylammonium bromide** solution onto the surface of the MAPbI₃ film while it is spinning at a moderate speed (e.g., 4000 rpm).
- Annealing: Anneal the treated film at approximately 100°C for 10 minutes to promote the formation of the 2D/3D hybrid structure.
- Device Completion: Proceed with the deposition of the subsequent layers of the solar cell, such as the hole transport layer and the metal electrode.

Visualization of Perovskite Film Treatment

[Click to download full resolution via product page](#)

Caption: Workflow for Perovskite Film Treatment with DABr.

Mechanism of Performance Enhancement

The improvement in perovskite solar cell performance upon treatment with **diethylammonium bromide** is attributed to a dual mechanism. Firstly, the formation of a 2D capping layer provides a hydrophobic barrier, protecting the underlying 3D perovskite from moisture-induced degradation. Secondly, the treatment passivates surface defects, which reduces non-radiative recombination and facilitates more efficient charge carrier extraction.

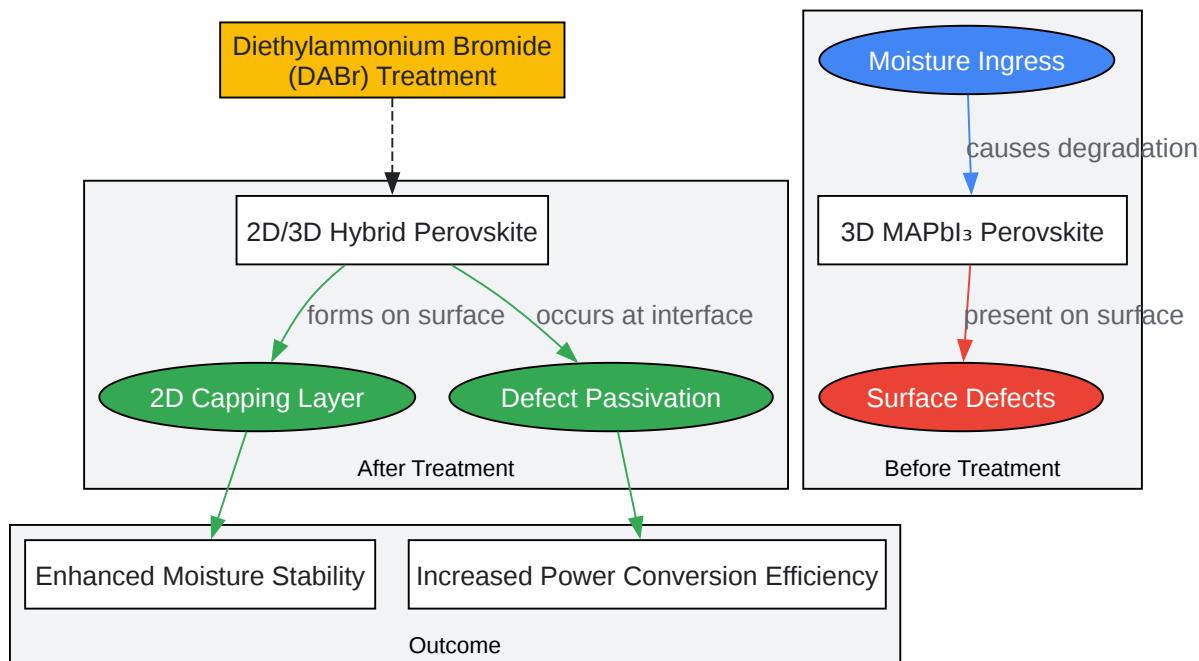


Diagram 3: Mechanism of Action in Perovskites

[Click to download full resolution via product page](#)

Caption: Mechanism of DABr in enhancing perovskite solar cells.

Other Potential Applications

Diethylammonium bromide also serves as a catalyst and a reducing agent in various organic syntheses, including the preparation of esters, ethers, and amines.^[1] Its properties as a phase transfer catalyst are also of interest.^[2] Furthermore, while specific applications are still under exploration, its structural similarity to other quaternary ammonium compounds used in drug delivery suggests potential utility in this field.^[2]

Safety and Handling

Diethylammonium bromide is classified as an irritant, capable of causing irritation to the eyes, respiratory system, and skin.^{[1][6]} It is also considered corrosive.^[1] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

Diethylammonium bromide is a versatile chemical compound with established and emerging applications in materials science and organic chemistry. Its role in significantly boosting the efficiency and stability of perovskite solar cells highlights its importance in the development of next-generation photovoltaic technologies. This guide provides foundational knowledge and practical protocols to support researchers in utilizing **diethylammonium bromide** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. RU2313516C9 - Method for preparing didecyldimethyl ammonium bromide - Google Patents [patents.google.com]

- 6. scs.illinois.edu [scs.illinois.edu]
- To cite this document: BenchChem. [Diethylammonium Bromide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7801147#diethylammonium-bromide-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com